molecular formula C14H22N2O2S B8385342 N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide

N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide

Cat. No. B8385342
M. Wt: 282.40 g/mol
InChI Key: JTWQFELKQYGYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide is a useful research compound. Its molecular formula is C14H22N2O2S and its molecular weight is 282.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

4-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H22N2O2S/c1-12-5-7-14(8-6-12)19(17,18)15-10-9-13-4-3-11-16(13)2/h5-8,13,15H,3-4,9-11H2,1-2H3

InChI Key

JTWQFELKQYGYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2CCCN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as in Example 81 with 4-toluenesulfonyl chloride replacing 2-naphthalenesulfonyl chloride and with 2-(1-methyl-pyrrolidin-2-yl)-ethylamine replacing 2-pyrrolidin-1-yl-ethylamine. The hydrochloride salt was prepared by treatment with hydrogen chloride in 1,4-dioxan. 1H NMR (DMSO-d6) 7.62 (2H, d, 8.1), 7.47 (1H, t, 5.1), 7.37 (2H, d, 8.1), 2.86-2.70 (3H, m), 2.37 (3H, s), 2.09 (3H, s), 1.98-1.93 (2H, m), 1.7-1.49 (4H, m) 1.29-1.16 (2H, m). Microanalysis found C 52.52 H 7.30 N 8.53. C14H23ClN2O2S requires C 52.73 H 7.27 N 8.79.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
8.53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
8.79
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.